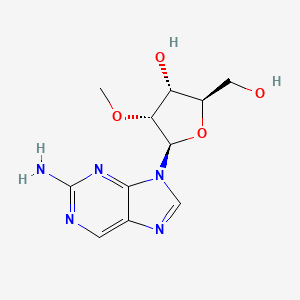

2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. This compound is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. It has a molecular formula of C11H15N5O4 and a molecular weight of 281.27 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine involves the reaction of 2-amino-9-(beta-D-ribofuranosyl)purine with methylating agents . One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methylation reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical-grade standards.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Methylating Agents: Methyl iodide, dimethyl sulfate.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various methylated derivatives and oxidized forms of the compound. These derivatives often exhibit different biological activities and can be used in various research applications .

Applications De Recherche Scientifique

Medicinal Applications

Antiviral Properties:

- Mechanism of Action: The compound acts as an antiviral agent by mimicking natural nucleosides. Its incorporation into viral DNA or RNA disrupts viral replication, leading to premature termination of genome synthesis. This mechanism has been particularly effective against viruses such as hepatitis C and various DNA viruses .

- Research Findings: Studies have shown that 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine demonstrates significant activity against hepatitis C virus (HCV), making it a candidate for further development in antiviral therapies.

Case Study:

- In a study published in 2004, researchers synthesized four novel derivatives of 2-amino-9-(beta-D-ribofuranosyl)purine and assessed their biological activities. These derivatives exhibited varied fluorescence properties and were characterized using mass spectrometry and NMR techniques, indicating potential for further exploration in antiviral applications .

Biochemical Research

Epigenetic Modifications:

- The compound is being studied for its role in epigenetic modifications, particularly in adenine methylation processes. This aspect is crucial for understanding gene regulation mechanisms and developing therapeutic strategies targeting epigenetic changes.

Synthesis of Nucleoside Analogues:

- This compound serves as a precursor in the synthesis of various nucleoside analogs. Its structural properties allow for modifications that can lead to compounds with enhanced biological activities .

Data Table: Synthesis Routes

| Reagent | Reaction Type | Outcome |

|---|---|---|

| Methyl iodide | Methylation | Formation of methylated derivatives |

| Chloroacetaldehyde | Reaction with nucleosides | Novel derivatives with potential activity |

| Dimethyl sulfate | Methylation | Various methylated products |

Industrial Applications

Pharmaceutical Development:

- The compound is utilized in the pharmaceutical industry for the development of new drugs targeting viral infections and other diseases. Its ability to mimic natural nucleotides makes it a valuable tool for drug design and testing.

Case Study: Industrial Synthesis

Mécanisme D'action

The mechanism of action of 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine involves its incorporation into viral DNA or RNA, leading to the inhibition of viral replication. The compound mimics natural nucleosides, causing premature termination of the viral genome synthesis. This mechanism is particularly effective against viruses that rely on rapid replication, such as hepatitis C.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-2’-O-methyladenosine: Another methylated nucleoside analog with similar antiviral properties.

2-Amino-6-chloropurine riboside: Known for its use in biochemical research and antiviral studies.

Uniqueness

2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine is unique due to its specific methylation pattern, which enhances its stability and potency as an antiviral agent. Its ability to mimic natural nucleosides while resisting degradation makes it a valuable compound in both research and therapeutic applications.

Activité Biologique

2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine is a purine nucleoside analog with significant biological activity, particularly in the fields of virology and oncology. This compound exhibits properties that make it a candidate for therapeutic applications, especially as an antiviral and anticancer agent. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C11H14N4O4. Its structure includes an amino group at the 2-position of the purine ring and a methylated ribofuranose sugar, which enhances its stability and biological activity compared to unmodified nucleosides.

The primary mechanism through which this compound exerts its biological effects involves:

- Inhibition of Viral Replication : The compound mimics natural nucleosides, incorporating into viral RNA or DNA. This incorporation leads to premature termination of genome synthesis, effectively inhibiting viral replication, particularly in viruses like hepatitis C.

- Antitumor Activity : It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells, making it a potential candidate for treating various malignancies .

Antiviral Properties

Research indicates that this compound has notable antiviral properties. It has been studied for its efficacy against:

- Hepatitis C Virus (HCV) : The compound has demonstrated significant antiviral activity in vitro, showing promise as a treatment option for HCV infections.

- Other DNA Viruses : Its ability to mimic natural nucleotides allows it to interfere with the replication processes of several DNA viruses.

Anticancer Properties

The compound also exhibits broad antitumor activity:

- Mechanism : It targets indolent lymphoid malignancies by interfering with DNA synthesis and promoting apoptosis in cancer cells .

- Research Findings : In preclinical studies, derivatives of this compound have shown enhanced activity against various cancer cell lines, indicating potential for further development as an anticancer drug .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

-

Study on Antiviral Activity :

- A study assessed the antiviral efficacy against HCV, reporting a significant reduction in viral load in treated cell cultures compared to controls.

- Anticancer Activity Evaluation :

- Structure-Activity Relationship Analysis :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 2-Amino-2'-O-methyladenosine | Antiviral | Nucleotide mimicry |

| 2-Amino-6-chloropurine riboside | Antiviral | DNA/RNA synthesis inhibition |

| 6-Thioguanosine derivatives | Anticancer | Induction of apoptosis |

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-5-(2-aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-19-8-7(18)6(3-17)20-10(8)16-4-14-5-2-13-11(12)15-9(5)16/h2,4,6-8,10,17-18H,3H2,1H3,(H2,12,13,15)/t6-,7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKXGJSZRSHLBF-FDDDBJFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.